molecular formula C11H14ClN3O2 B2591341 7-Amino-6-hydroxy-6,7,8,9-tetrahydro-2,9a-diazabenzo[cd]azulen-1(2H)-one hydrochloride CAS No. 1021910-71-3

7-Amino-6-hydroxy-6,7,8,9-tetrahydro-2,9a-diazabenzo[cd]azulen-1(2H)-one hydrochloride

Cat. No. B2591341
CAS RN: 1021910-71-3
M. Wt: 255.7
InChI Key: BUWHTDOMEWTYMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Amino-6-hydroxy-6,7,8,9-tetrahydro-2,9a-diazabenzo[cd]azulen-1(2H)-one hydrochloride is a useful research compound. Its molecular formula is C11H14ClN3O2 and its molecular weight is 255.7. The purity is usually 95%.
BenchChem offers high-quality 7-Amino-6-hydroxy-6,7,8,9-tetrahydro-2,9a-diazabenzo[cd]azulen-1(2H)-one hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Amino-6-hydroxy-6,7,8,9-tetrahydro-2,9a-diazabenzo[cd]azulen-1(2H)-one hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Reactivity and Structural Studies

The chemical structure and reactivity of compounds related to 7-Amino-6-hydroxy-6,7,8,9-tetrahydro-2,9a-diazabenzo[cd]azulen-1(2H)-one hydrochloride have been extensively studied. For instance, 7H-naphth[3,2,1-cd]azulen-7-ones, which are structurally similar, have been synthesized through various methods including intramolecular Friedel–Crafts cyclization. The tropylium moiety in the resonance structure of 7-hydroxynaphth[3,2,1-cd]azulenium ion plays a significant role in the ground state of these compounds. These studies contribute to a better understanding of the chemical behavior and potential applications of related azulenic compounds in various fields, including material science and pharmaceuticals (Abe, Fujii, Takase, & Morita, 2001) (Abe, Fujii, Takase, & Morita, 2001).

Novel Heterocyclic System Synthesis

Researchers have synthesized novel derivatives like 6,9-dihydro- and 6,7,8,9-tetrahydro-2-thia-3,5,6,7,9-pentaazabenz[cd]azulenes representing new heterocyclic systems. These systems are formed through cyclocondensation reactions and have potential applications in developing new materials and pharmaceuticals, showcasing the versatility and utility of the azulene derivatives in chemical synthesis (Tumkevičius, Agrofoglio, Kaminskas, Urbelis, Zevaco, & Walter, 2002).

Antiviral Activity

Certain derivatives of 7-Amino-6-hydroxy-6,7,8,9-tetrahydro-2,9a-diazabenzo[cd]azulen-1(2H)-one hydrochloride have been investigated for their antiviral properties. Studies have been conducted to synthesize and evaluate the structural framework and antiviral activity of such derivatives, indicating their potential in medical research and drug development for combating viral diseases (Demchenko, Fedchenkova, Sukhoveev, Bagreeva, & Demchenko, 2019).

Anticancer Research

The compound and its derivatives have been examined for their anticancer activities. Notably, derivatives of 1-(4-сhlorophenyl)-4-(para-tolyl)-5,6,7,8-tetrahydro-2а,4a-diazacyclopenta[cd]azulene-2-carboxylic acid have shown significant antitumor activity against specific cancer cell lines, highlighting the compound's relevance in the development of new anticancer drugs (Demchenko, Fedchenkova, Bukhtiarova, Bobkova, Sukhoveev, & Demchenko, 2019).

properties

IUPAC Name

10-amino-9-hydroxy-1,3-diazatricyclo[6.4.1.04,13]trideca-4,6,8(13)-trien-2-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2.ClH/c12-7-4-5-14-9-6(10(7)15)2-1-3-8(9)13-11(14)16;/h1-3,7,10,15H,4-5,12H2,(H,13,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUWHTDOMEWTYMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C3=C(C=CC=C3NC2=O)C(C1N)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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